molecular formula C14H13F2NS B2513528 (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine CAS No. 1354962-60-9

(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine

Cat. No.: B2513528
CAS No.: 1354962-60-9
M. Wt: 265.32
InChI Key: KOFHSJIHJGOATP-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C14H13F2NS It is characterized by the presence of two fluorine atoms on the phenyl ring and a methylsulfanyl group on another phenyl ring, connected by a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

    Formation of the (2,4-Difluorophenyl) group: This can be achieved through the fluorination of a suitable phenyl precursor.

    Introduction of the (3-(methylsulfanyl)phenyl) group: This step involves the thiolation of a phenyl ring, followed by methylation.

    Coupling Reaction: The two functionalized phenyl groups are then coupled using a methanamine linker under controlled conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring purity and yield.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, while maintaining consistent reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorinated phenyl ring or the methanamine bridge, potentially altering the compound’s properties.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.

    Amines and Alcohols: From reduction of the methanamine bridge or phenyl ring.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the development of new therapeutic agents.

    Industrial Applications: Its derivatives are investigated for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

    (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methylene bridge.

Uniqueness:

    Structural Features: The presence of both fluorine atoms and a methylsulfanyl group provides unique electronic and steric properties.

    Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.

This detailed overview highlights the significance of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylsulfanylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8,14H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFHSJIHJGOATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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